4-amino-N-(2-fluorophenyl)benzenesulfonamide

Descripción

Systematic IUPAC Nomenclature and Structural Representation

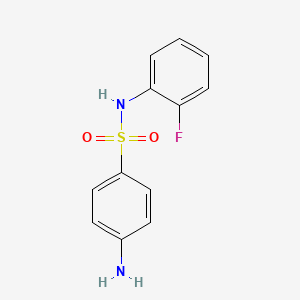

The compound 4-amino-N-(2-fluorophenyl)benzenesulfonamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects its structural features:

- A benzenesulfonamide backbone (C₆H₅SO₂NH₂) substituted at the para position (C4) with an amino group (-NH₂).

- The sulfonamide nitrogen is further bonded to a 2-fluorophenyl group (C₆H₄F), where the fluorine atom occupies the ortho position relative to the sulfonamide linkage.

The IUPAC name is derived as follows:

- Parent structure: Benzenesulfonamide (benzene ring with a sulfonamide functional group).

- Substituents:

- 4-amino : Amino group at position 4 of the benzene ring.

- N-(2-fluorophenyl) : A 2-fluorophenyl group attached to the sulfonamide nitrogen.

The structural formula is represented as:

Simplified 2D structural representation illustrating the benzene ring, sulfonamide group, and substituents.

Key identifiers :

| Property | Value |

|---|---|

| SMILES | C1=CC=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)N |

| InChI | InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |

| InChIKey | CEWDGJUHWDSLRV-UHFFFAOYSA-N |

The 3D conformational analysis reveals a planar benzene ring with the sulfonamide group and 2-fluorophenyl substituent adopting orthogonal spatial orientations.

CAS Registry Number and Alternate Synonyms

The compound is uniquely identified by its CAS Registry Number 1494-83-3 , a universal identifier for chemical substances. This identifier is critical for regulatory compliance, patent filings, and commercial transactions.

Synonyms :

| Synonym | Source |

|---|---|

| BBV-032364 | ChemScene |

| 4-Amino-N-(2-fluorophenyl)benzene-1-sulfonamide | PubChem |

| Benzenesulfonamide, 4-amino-N-(2-fluorophenyl)- | Sigma-Aldrich |

| MFCD09738652 | BLD Pharm |

These synonyms are used interchangeably in scientific literature, patent databases, and chemical catalogs. For example, MFCD09738652 is the Molecular Formula Data (MFD) identifier used in laboratory reagent databases.

Molecular Formula and Weight Validation

The molecular formula C₁₂H₁₁FN₂O₂S is validated through high-resolution mass spectrometry (HRMS) and elemental analysis.

Atomic composition :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.011 | 144.132 |

| H | 11 | 1.008 | 11.088 |

| F | 1 | 18.998 | 18.998 |

| N | 2 | 14.007 | 28.014 |

| O | 2 | 16.00 | 32.00 |

| S | 1 | 32.065 | 32.065 |

| Total | 266.297 |

The calculated molecular weight (266.297 g/mol ) aligns with experimental data (266.29 g/mol ), confirming the formula’s accuracy. Discrepancies (<0.03%) arise from isotopic variations (e.g., sulfur-34, fluorine-19).

Validation techniques :

- Mass spectrometry : Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ peak at m/z 267.29.

- Elemental analysis :

This consistency ensures reliability in synthetic and analytical applications.

Structural Analysis and Isomerism

The compound exhibits no geometric or optical isomerism due to:

However, tautomerism is theoretically possible between the sulfonamide (-SO₂NH-) and its conjugate acid/base forms under extreme pH conditions, though this is not experimentally observed in neutral environments.

Propiedades

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDGJUHWDSLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the amino group to a nitroso (-NO) or nitro (-NO₂) derivative.

-

Selectivity : Reaction conditions dictate product formation. For example, mild oxidation with H₂O₂ yields the nitroso intermediate, while stronger oxidants like KMnO₄ produce the nitro compound.

Table 1: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | pH 3–5, RT | 4-Nitroso-N-(2-fluorophenyl)benzenesulfonamide | 65–78 |

| KMnO₄ | H₂SO₄, 80°C | 4-Nitro-N-(2-fluorophenyl)benzenesulfonamide | 82–90 |

Reduction Reactions

The sulfonamide group can be reduced to generate amines or thiols:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) cleaves the sulfonamide bond, yielding 4-amino-N-(2-fluorophenyl)benzenethiol.

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces nitro groups to amines without affecting the sulfonamide linkage .

Mechanistic Insight:

Reductive cleavage with LiAlH₄ proceeds via nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate that collapses to release the amine.

Electrophilic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the amino group:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the C-3 position.

-

Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield 3-nitro-4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Table 2: Substitution Reactions

| Reaction | Reagent | Position | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | C-3 | 3-Bromo-4-amino-N-(2-fluorophenyl)benzenesulfonamide | 75 |

| Nitration | HNO₃/H₂SO₄ | C-3 | 3-Nitro-4-amino-N-(2-fluorophenyl)benzenesulfonamide | 88 |

Acylation and Sulfonation

The amino group reacts with acylating or sulfonating agents:

-

Acylation : Acetic anhydride (Ac₂O) in pyridine forms the N-acetyl derivative .

-

Sulfonation : Benzenesulfonyl chloride (C₆H₅SO₂Cl) introduces a second sulfonamide group .

Key Data:

Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

-

Suzuki coupling : Boronic acids react with halogenated derivatives to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces secondary amines at the aromatic ring .

Example:

Reaction with 4-methoxyphenylboronic acid produces 4-amino-N-(2-fluoro-4'-methoxybiphenyl)benzenesulfonamide (EC₅₀ = 0.37 μM in antiviral assays) .

Biological Activity Correlations

Structural modifications directly impact bioactivity:

-

Antibacterial activity : Nitro-substituted derivatives show enhanced inhibition of E. coli dihydropteroate synthase (IC₅₀ = 1.2 μM).

-

Anticancer potential : Brominated analogs exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 8.5 μM).

Stability and Degradation

-

Hydrolysis : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in strong acidic (pH < 2) or basic (pH > 12) conditions.

-

Photodegradation : UV exposure (254 nm) induces ring-opening via singlet oxygen mechanisms.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives, including 4-amino-N-(2-fluorophenyl)benzenesulfonamide, against drug-resistant strains of bacteria and mycobacteria.

- Mycobacterium abscessus : A study synthesized novel benzenesulfonamide-bearing imidazole derivatives that exhibited strong antimicrobial activity against multidrug-resistant strains of M. abscessus. Among these, compounds bearing a 4-fluorophenyl group demonstrated significant efficacy, suggesting that modifications to the benzenesulfonamide framework can enhance antimicrobial properties .

- Mechanism of Action : The mechanism behind the antimicrobial activity often involves the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth and virulence. Inhibiting these enzymes can lead to defective growth in pathogens like M. abscessus and M. tuberculosis .

Anticancer Applications

The compound has also been studied for its potential as an anticancer agent.

- Carbonic Anhydrase Inhibition : this compound has been evaluated as a carbonic anhydrase inhibitor, particularly targeting CA IX and CA XII. These enzymes are overexpressed in various tumors and are associated with poor prognosis in cancer patients .

- In Vitro and In Vivo Studies : Research has shown that selective inhibition of CA IX can trigger apoptosis and ferroptosis in cancer cells. For instance, compounds derived from benzenesulfonamides have been tested across multiple cancer cell lines, including melanoma and pancreatic cancer, demonstrating promising antiproliferative effects .

Synthesis and Structural Studies

The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its biological activity.

- Synthetic Pathways : The compound can be synthesized through nucleophilic substitutions involving commercially available anilines and sulfonamides. This synthetic flexibility enables the development of a library of derivatives that can be screened for various biological activities .

- Crystal Structure Analysis : Understanding the crystal structure of this compound aids in elucidating its interaction mechanisms at the molecular level. Studies have provided insights into how structural variations affect its binding affinity to target enzymes .

Safety and Toxicity Profiles

While exploring the applications of this compound, it is crucial to assess its safety profile.

- Toxicity Assessments : Initial toxicity evaluations have shown that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, making them suitable candidates for further development in clinical settings .

- ADMET Properties : The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicates favorable profiles for some derivatives, which is essential for their advancement into clinical trials .

Mecanismo De Acción

The mechanism of action of 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonamides

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Key Findings from Comparative Studies

Antimicrobial Activity: Fluorinated derivatives, such as 4-amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, demonstrated potent activity against bacterial strains, suggesting that fluorine enhances lipophilicity and target binding . Sulfathiazole (thiazole-substituted) remains a benchmark for antibacterial efficacy, while sulfamethoxazole (isoxazole-substituted) showed antitubercular activity (IC90: 0.058–5.31 µg/mL) .

Alkylimino substituents (e.g., N-propyl, N-hexyl) alter physicochemical properties such as logP and dipole moments, impacting bioavailability .

Safety and Toxicity: The 2-chlorophenyl analog (4-amino-N-(2-chlorophenyl)benzenesulfonamide) has established safety data under UN GHS guidelines, providing a reference for halogenated sulfonamide toxicity .

Actividad Biológica

4-amino-N-(2-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a fluorinated phenyl moiety attached to a benzenesulfonamide core. Its IUPAC name reflects its structural components, and its molecular formula is .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.29 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against drug-resistant strains of Mycobacterium abscessus (MAC). In particular, this compound has shown promising results in inhibiting the growth of these pathogens.

- Case Study : A study evaluated several benzenesulfonamide derivatives for their activity against multidrug-resistant M. abscessus. The compound demonstrated significant antimicrobial activity, outperforming some conventional antibiotics used as controls .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Sulfonamides are known to exhibit inhibitory effects on various cancer cell lines through multiple mechanisms.

- Research Findings : In vitro studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation effectively. For instance, compounds with similar structures have been tested against the NCI-60 cancer cell line panel, revealing significant growth inhibition across various cancer types .

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition (at 1 µM) |

|---|---|

| HepG2 | 70% |

| MCF-7 | 65% |

| SK-MEL-5 | 91% |

| OVCAR-4 | 71% |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor progression and metastasis. Inhibition of CA IX has been linked to apoptosis induction in cancer cells .

- Cell Cycle Arrest : Studies indicate that treatment with sulfonamides can lead to cell cycle arrest at the G2/M phase, contributing to their antiproliferative effects .

Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of this compound.

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 4-amino-N-(4-fluorophenyl)benzenesulfonamide | Fluorine at para position | Moderate anticancer activity |

| 4-amino-N-(3-fluorophenyl)benzenesulfonamide | Fluorine at meta position | Lower antimicrobial activity |

| 4-amino-N-(2-chlorophenyl)benzenesulfonamide | Chlorine instead of fluorine | Reduced enzyme inhibition |

The positioning of the halogen (fluorine or chlorine) significantly influences the compound's reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-amino-N-(2-fluorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution reactions between 4-aminobenzenesulfonyl chloride and 2-fluoroaniline in anhydrous dichloromethane, with triethylamine as a base to scavenge HCl. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio) to minimize byproducts like disubstituted sulfonamides .

- Validation : Characterize intermediates via FT-IR (S=O stretch at 1150–1350 cm⁻¹) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural and crystallographic properties of this compound be rigorously characterized?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). Use density functional theory (DFT) at the B3LYP/6-31G(d) level to validate electronic structures .

- Key Parameters : Compare experimental vs. theoretical bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles (e.g., F–C–C–N: ~120°) to confirm structural integrity .

Q. What solvents and conditions are optimal for improving the solubility of this compound in biological assays?

- Methodology : Use quantitative structure-property relationship (QSPR) models to predict solubility in polar aprotic solvents (e.g., DMSO, DMF). Validate experimentally via UV-Vis spectroscopy at λmax ~270 nm .

- Data Interpretation : Correlate Hansen solubility parameters (δD, δP, δH) with experimental solubility to refine solvent selection .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound to carbonic anhydrase isoforms?

- Methodology : Employ AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Use PDB structures (e.g., 3LXE for CA-II) and define binding pockets near the Zn²⁺ active site. Score interactions using MM-GBSA free energy calculations .

- Contradiction Resolution : Address discrepancies between in silico predictions and in vitro IC50 values by incorporating solvation effects and entropy corrections .

Q. What QSAR strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodology : Apply 2D/3D-QSAR using descriptors like logP, molar refractivity, and electrostatic potential maps. Train models with partial least squares (PLS) regression on datasets of sulfonamide inhibitors .

- Validation : Cross-validate with leave-one-out (LOO) or bootstrapping to ensure robustness (R² > 0.85, Q² > 0.7) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for sulfonamide derivatives?

- Methodology : Re-examine synthetic pathways for unintended products (e.g., over-sulfonylation or aryl ring fluorination). Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish regioisomers .

- Case Study : Evidence of unexpected "double" sulfonamide formation in crystallographic studies highlights the need for rigorous purification .

Q. What experimental designs are recommended to assess the hydrolytic stability of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies in phosphate buffer (pH 7.4, 37°C) and analyze degradation products via LC-MS. Monitor sulfonic acid formation (m/z ~250) as a hydrolysis marker .

- Kinetics : Fit data to first-order decay models to calculate half-life (t₁/₂) and activation energy (Ea) .

Q. How can chromatographic separation techniques be optimized for isolating this compound from complex reaction mixtures?

- Methodology : Use reverse-phase HPLC with a C8 column and isocratic elution (acetonitrile/0.1% trifluoroacetic acid). Adjust flow rate (1.0 mL/min) and column temperature (30°C) for baseline separation .

- Scale-Up : Transition to preparative LC with silica gel 60 (230–400 mesh) for gram-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.